Indium(3+) perchlorate

Descripción general

Descripción

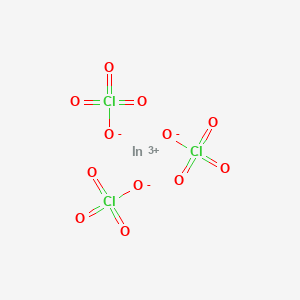

Indium(3+) perchlorate, also known as indium triperchlorate, is an inorganic compound with the chemical formula In(ClO₄)₃. It is an indium salt of perchloric acid and forms colorless crystals. This compound is highly soluble in water and ethanol and is known for its strong oxidizing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indium(3+) perchlorate can be synthesized by dissolving indium hydroxide in perchloric acid. The reaction proceeds as follows:

In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O

This reaction typically occurs at room temperature and results in the formation of this compound in solution .

Industrial Production Methods: Industrial production of this compound involves the reaction of indium metal with perchloric acid at moderate temperatures. The anhydrous form of the compound can be obtained by reacting silver perchlorate with indium chloride in a methanol solution .

Análisis De Reacciones Químicas

Types of Reactions: Indium(3+) perchlorate undergoes various chemical reactions, including:

Oxidation: Due to its strong oxidizing properties, it can oxidize other substances.

Reduction: It can be reduced to indium(1+) perchlorate or indium metal under specific conditions.

Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common reagents include reducing agents like hydrogen gas or metals such as zinc.

Reduction: Reducing agents like sodium borohydride or hydrazine can be used.

Substitution: Reagents like sodium chloride or potassium sulfate can be used to replace perchlorate ions.

Major Products Formed:

Oxidation: Products include oxidized forms of the reacting substances.

Reduction: Products include indium(1+) perchlorate or indium metal.

Substitution: Products include indium salts with different anions, such as indium chloride or indium sulfate

Aplicaciones Científicas De Investigación

Indium(3+) perchlorate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Employed in the study of biological systems due to its ability to form complexes with biomolecules.

Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive isotopes.

Mecanismo De Acción

The mechanism of action of indium(3+) perchlorate involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of indium(1+) perchlorate or indium metal. The molecular targets and pathways involved depend on the specific application and the nature of the reacting substances .

Comparación Con Compuestos Similares

Indium(1+) perchlorate: Similar in composition but with a lower oxidation state.

Indium nitrate: Another indium salt with different anions.

Indium sulfate: Similar in terms of indium content but with sulfate anions.

Aluminum perchlorate: Similar in terms of perchlorate anions but with aluminum instead of indium.

Gallium perchlorate: Similar in terms of perchlorate anions but with gallium instead of indium.

Thallium perchlorate: Similar in terms of perchlorate anions but with thallium instead of indium.

Uniqueness: Indium(3+) perchlorate is unique due to its specific combination of indium and perchlorate ions, which gives it distinct chemical properties such as high solubility in water and ethanol, strong oxidizing ability, and the ability to form various complexes with other substances .

Actividad Biológica

Indium(3+) perchlorate, represented by the chemical formula In(ClO₄)₃, is a compound of interest due to its potential biological activities and applications in various fields, including medicine and toxicology. This article explores the biological activity of this compound, focusing on its interactions in biological systems, toxicity profiles, and potential therapeutic applications.

This compound is a soluble salt that exists predominantly in aqueous solutions as the hexaaquaintium complex . Spectroscopic studies have shown that this cation exhibits distinct vibrational modes, which are critical for understanding its behavior in biological contexts. For instance, Raman spectroscopy has identified characteristic vibrational frequencies at 487 cm⁻¹ and 472 cm⁻¹, indicative of the stable hydration structure of indium ions in solution .

Antineoplastic Properties

Recent studies have highlighted the antineoplastic potential of indium complexes, particularly when combined with curcuminoids. For example, complexes formed with dimethoxycurcumin (DiMeOC) and indium have demonstrated significant cytotoxic activity against various cancer cell lines. The IC₅₀ values for these complexes were notably lower than those for curcumin alone, suggesting enhanced efficacy . The following table summarizes the cytotoxic activity of different compounds:

| Compound | U251 (IC₅₀) | PC-3 (IC₅₀) | K562 (IC₅₀) | HCT15 (IC₅₀) | MCF7 (IC₅₀) | SKLU-1 (IC₅₀) | COS-7 (IC₅₀) |

|---|---|---|---|---|---|---|---|

| Curcumin | 20.5 ± 1.7 | 22.5 ± 1.9 | 16.4 ± 0.04 | 21.3 ± 0.9 | 18.4 ± 0.9 | 12.9 ± 0.7 | 21.8 ± 2.1 |

| DiMeOC | 2.02 ± 0.07 | 5.9 ± 0.6 | 6.5 ± 1.4 | 6.6 ± 0.3 | 6.9 ± 1.0 | 7.2 ± 0.4 | 2.02 ± 0.07 |

| (DiMeOC)₂-Ga | 5.3 ± 0.1 | 10.5 ± 0.3 | 2.0 ± 0.2 | - | 15.5 ± 0.4 | - | 23.2 ± 1.9 |

| (DiMeOC)₃-In | 6.3 ± 0.6 | 7.6 ± 0.05 | - | 7.9 ± 0.2 | 9.7 ± 0.4 | 6.2 ± 0.4 | - |

The promising results indicate that indium complexes could serve as effective agents in cancer therapy, potentially offering a new avenue for treatment where conventional therapies fail.

Toxicity Profile

While indium compounds exhibit biological activity, their toxicity is a significant concern that warrants thorough investigation:

- Inhalation Risks : Exposure to indium compounds has been associated with respiratory issues, including coughing and shortness of breath, leading to severe lung damage in animal studies .

- Acute Toxicity : Studies have reported acute toxicity values for indium compounds, such as a median lethal concentration (LC50) of approximately 35,300 µg/L for fish species Oryzias latipes and 26,400 µg/L for Daphnia magna . These findings highlight the need for careful handling and risk assessment in environments where indium exposure is possible.

Case Study: Indium Exposure in Occupational Settings

A study examining workers exposed to indium compounds revealed significant health risks associated with chronic inhalation exposure, including pulmonary edema and long-term respiratory dysfunctions . The findings underscore the importance of monitoring occupational exposure levels and implementing safety measures to mitigate health risks.

Propiedades

IUPAC Name |

indium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFKOYFJBHUHCH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3InO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-74-3 | |

| Record name | Indium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.